Welcome to the BenchChem Online Store!
molecular formula C12H21NO4 B8579376 (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No. B8579376
M. Wt: 243.30 g/mol
InChI Key: FPMRFGHGLLFAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346852B2

Procedure details

To a round bottom flask was added ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate (280 mg, 1.03 mmol), EtOH (20 mL) and aqueous 1 N NaOH (5.16 mL, 5.16 mmol). The reaction was stirred at 70° C. overnight. The reaction was cooled to rt and KOH (232 mg, 4.13 mmol) was added and the reaction was stirred at rt for 3 days. The solvent was removed and the residue was dissolved in water (15 mL). The aqueous solution was washed with DCM (5 mL). The pH of the aqueous layer was then adjusted to <4 using aqueous 1 N HCl. Then, the aqueous solution was extracted with DCM (5×10 mL). The combined organic layers were washed with saturated aqueous NaCl (20 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated to give 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoic acid (240 mg, 0.986 mmol, 96% yield) as beige solid. 1H NMR (500 MHz, CDCl3) δ ppm 5.87 (dd, J=17.32, 10.72 Hz, 1H), 5.23-5.03 (m, 2H), 4.98 (d, J=8.25 Hz, 1H), 4.17 (d, J=8.80 Hz, 1H), 1.45 (s, 9H), 1.16 (d, J=4.40 Hz, 6H).
Name
ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
5.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:15]([CH3:19])([CH3:18])[CH:16]=[CH2:17])[C:10]([O:12]CC)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[OH-].[K+]>CCO>[C:1]([O:5][C:6]([NH:8][CH:9]([C:15]([CH3:19])([CH3:18])[CH:16]=[CH2:17])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate
Quantity
280 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC)C(C=C)(C)C
Name
Quantity
5.16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
232 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
STIRRING
Type
STIRRING
Details
the reaction was stirred at rt for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (15 mL)
WASH
Type
WASH
Details
The aqueous solution was washed with DCM (5 mL)
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous solution was extracted with DCM (5×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaCl (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C=C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.986 mmol
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.